

Application Notes and Protocols: PF-07038124

Treatment in Primary Keratinocyte Cultures

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Compound of Interest

Compound Name: PF-07038124

Cat. No.: B10827956

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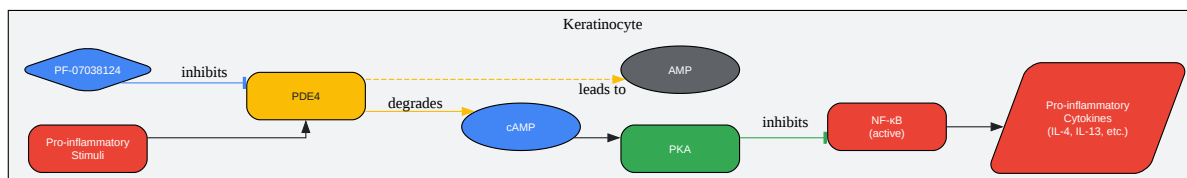
Introduction

PF-07038124 is a potent, topical, oxaborole-based phosphodiesterase 4 (PDE4) inhibitor.[1] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, **PF-07038124** increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines.[2] This mechanism of action makes **PF-07038124** a promising therapeutic agent for inflammatory skin diseases such as atopic dermatitis and psoriasis.[1][3][4][5][6]

These application notes provide a comprehensive guide for the in vitro evaluation of **PF-07038124** in primary human keratinocyte cultures. The protocols outlined below cover the isolation and culture of primary keratinocytes, treatment with **PF-07038124**, and subsequent analysis of cellular and molecular endpoints.

Mechanism of Action: Signaling Pathway

PF-07038124 exerts its anti-inflammatory effects by modulating intracellular signaling pathways. The diagram below illustrates the proposed mechanism of action.



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PF-07038124 inhibits PDE4, leading to increased cAMP and reduced pro-inflammatory cytokine production.

Data Presentation

The following tables summarize the expected outcomes based on clinical data for **PF-07038124** and in vitro data for similar PDE4 inhibitors.

Table 1: Clinical Efficacy of Topical **PF-07038124** (0.01%) in Patients with Atopic Dermatitis and Plaque Psoriasis (Phase 2a Study)[4][5][6]

Indication	Outcome Measure	PF-07038124 (n=35 AD, n=17 Psoriasis)	Vehicle (n=34 AD, n=17 Psoriasis)
Atopic Dermatitis	Mean % Change from Baseline in EASI Score (Week 6)	-74.9%	-35.5%
Plaque Psoriasis	Mean Change from Baseline in PASI Score (Week 6)	-4.8	+0.1

Table 2: Expected In Vitro Effects of Oxaborole PDE4 Inhibitors on Cytokine Release from Human Keratinocytes

Cytokine	Expected Effect of PF-07038124	Reference Compound
TNF- α	Inhibition	Crisaborole[7]
IL-4	Inhibition	PF-07038124 (in T-cells)[1][3]
IL-5	Inhibition	Benzoxaboroles[7]
IL-13	Inhibition	PF-07038124 (in T-cells)[1][3]
IL-17	Inhibition	Benzoxaboroles[7]
IL-22	Inhibition	Benzoxaboroles[7]
IL-23	Inhibition	Benzoxaboroles[7]

Experimental Protocols

The following protocols provide a framework for conducting in vitro studies with **PF-07038124** in primary human keratinocyte cultures.

Protocol 1: Isolation and Culture of Primary Human Keratinocytes

This protocol is adapted from established methods for the isolation and culture of primary human keratinocytes from foreskin or skin biopsies.

Materials:

- Human skin tissue (foreskin or biopsy)
- Dulbecco's Phosphate Buffered Saline (DPBS) with antibiotics
- Dispase II (2.5 U/mL)
- 0.05% Trypsin-EDTA
- Keratinocyte Growth Medium (KGM)

- Fetal Bovine Serum (FBS)
- Sterile culture dishes, flasks, and centrifuge tubes

Procedure:

- Wash the tissue sample three times with DPBS containing antibiotics.
- Remove any subcutaneous fat and mince the tissue into small pieces (2-3 mm).
- Incubate the tissue pieces in Dispase II solution overnight at 4°C to separate the epidermis from the dermis.
- Gently peel the epidermis from the dermis using sterile forceps.
- Incubate the separated epidermis in 0.05% Trypsin-EDTA at 37°C for 10-15 minutes to dissociate keratinocytes.
- Neutralize the trypsin with KGM containing 10% FBS.
- Filter the cell suspension through a 70 µm cell strainer to remove any undigested tissue.
- Centrifuge the cell suspension at 200 x g for 5 minutes.
- Resuspend the cell pellet in KGM and plate the cells onto collagen-coated culture flasks or dishes.
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days.

Protocol 2: Treatment of Primary Keratinocytes with PF-07038124

This protocol describes the general procedure for treating cultured primary keratinocytes with **PF-07038124** to assess its biological activity.

Materials:

- Primary human keratinocytes (70-80% confluent)
- Keratinocyte Growth Medium (KGM)
- **PF-07038124** (stock solution in DMSO)
- Pro-inflammatory stimulus (e.g., TNF- α , LPS, or a cytokine cocktail)
- Vehicle control (DMSO)

Procedure:

- Seed primary keratinocytes in multi-well plates at a desired density and allow them to adhere and reach 70-80% confluency.
- Prepare serial dilutions of **PF-07038124** in KGM. A suggested starting concentration range is 1 nM to 10 μ M, based on the IC₅₀ of similar PDE4 inhibitors.
- Remove the existing medium from the cells and replace it with the medium containing different concentrations of **PF-07038124** or vehicle control.
- Pre-incubate the cells with **PF-07038124** for 1-2 hours.
- Add the pro-inflammatory stimulus to the wells to induce an inflammatory response.
- Incubate the cells for a predetermined time period (e.g., 6, 24, or 48 hours) depending on the endpoint being measured.
- At the end of the incubation period, collect the cell culture supernatant for cytokine analysis and/or lyse the cells for RNA or protein extraction.

Protocol 3: Analysis of Cytokine Production

This protocol outlines the use of Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the production of pro-inflammatory cytokines in the culture supernatant.

Materials:

- Cell culture supernatant from Protocol 2

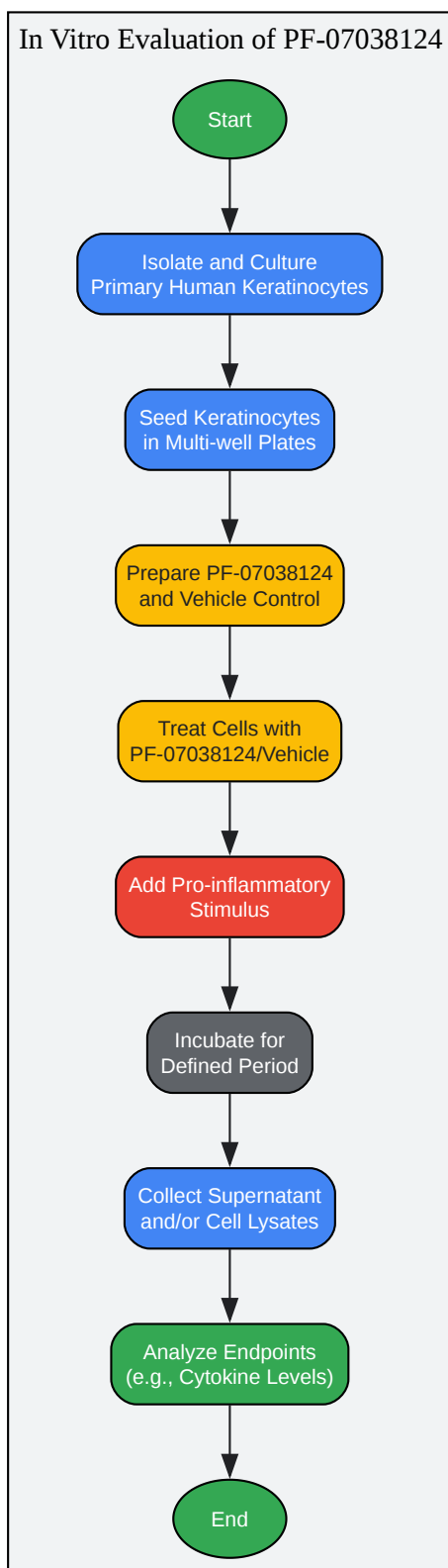
- Commercially available ELISA kits for target cytokines (e.g., TNF- α , IL-4, IL-13)
- Microplate reader

Procedure:

- Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit.
- Briefly, coat a 96-well plate with the capture antibody.
- Add the collected cell culture supernatants and standards to the wells.
- Incubate with the detection antibody, followed by a substrate solution.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the concentration of the cytokines in the samples based on the standard curve.

Experimental Workflow

The following diagram illustrates the overall workflow for evaluating the efficacy of **PF-07038124** in primary keratinocyte cultures.



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Workflow for assessing the anti-inflammatory effects of **PF-07038124** in primary keratinocytes.

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